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Calcein tetraethyl ester

Cat. No.: B613768
M. Wt: 734.7 g/mol
InChI Key: AWKMLDYACNCHOZ-UHFFFAOYSA-N
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Description

The Evolution and Significance of Fluorescent Dyes in Modern Research

The journey into the fluorescent world of the cell began with the synthesis of the first fluorophore, fluorescein (B123965), in 1871. biotium.com However, it was not until the 1940s that the true potential of these molecules in biological research was realized. biotium.com The development of fluorescently labeled antibodies during this period was a pivotal moment, allowing for the specific imaging of cellular and subcellular structures. abcam.com This breakthrough laid the foundation for the field of immunofluorescence, a technique that has since become a staple in laboratories worldwide. biotium.com

The significance of fluorescent dyes in modern research cannot be overstated. They have revolutionized our understanding of everything from the localization and dynamics of proteins to the complex interplay of molecules within living cells. biotium.commerkel.co.il The speed, sensitivity, and reproducibility of fluorescence-based analysis have led to their widespread adoption in both research and diagnostics. fluorofinder.com The development of genetically encoded fluorescent proteins, such as the green fluorescent protein (GFP), further expanded the toolkit of researchers, allowing for real-time visualization of molecular events in living organisms. merkel.co.ilbitesizebio.com This ability to track cellular processes as they happen has provided profound insights into fields as diverse as neuroscience, cancer biology, and developmental biology. merkel.co.ilchemetrix.co.za

Chemical Classes of Fluorescent Probes and their Unique Characteristics

The versatility of fluorescent probes stems from the diverse chemical classes from which they are derived. Each class possesses unique photophysical properties that make them suitable for specific applications.

Fluorescein Derivatives

Fluorescein and its derivatives are among the most widely used fluorescent dyes. biotium.com Characterized by their intense yellow-green fluorescence, they form the basis for several other xanthene-based fluorophores. biotium.com One of the earliest and most common fluorophores used to tag antibodies was fluorescein isothiocyanate (FITC). leica-microsystems.com These dyes are prized for their high quantum yields and relatively good water solubility.

Rhodamine Derivatives

Rhodamine derivatives represent another major class of xanthene dyes. biotium.com They typically exhibit red to orange fluorescence and are known for their excellent photostability, a crucial characteristic for imaging experiments that require prolonged exposure to light. Tetramethyl rhodamine isothiocyanate (TRITC) is a well-known example that has been extensively used for antibody labeling. leica-microsystems.com

Cyanine (B1664457) Dyes

The cyanine dyes, often referred to as Cy® dyes, gained popularity in the 1990s due to their versatility and broad emission range. biotium.com A key innovation in their development was the introduction of sulfonation, which increased their water solubility and biocompatibility. biotium.com Cyanine dyes are particularly valuable for their emissions in the near-infrared (NIR) range, which allows for deeper tissue penetration and reduced phototoxicity in complex biological samples. fluorofinder.com

Coumarin Derivatives

Coumarin derivatives are a class of fluorescent probes that are particularly useful for their blue to green emission spectra. They are often employed in multi-color imaging experiments in conjunction with other fluorophores. Their relatively large Stokes shifts, the difference between the excitation and emission maxima, are also an advantageous feature.

Mechanistic Principles of Fluorescent Dye Interaction with Biological Systems

The utility of fluorescent dyes in biological research is rooted in their ability to interact with and report on their molecular environment. The fundamental principle behind their function is fluorescence, a process where a molecule absorbs light at a specific wavelength and then emits it at a longer wavelength. fluorofinder.comucdavis.edu This phenomenon, often visualized using a Jablonski diagram, involves the excitation of a fluorophore to a higher energy state, followed by a rapid return to its ground state with the emission of a photon. leica-microsystems.com

Fluorescent probes are designed to bind to specific biological targets, such as proteins, DNA, or cellular membranes. merkel.co.illabinsights.nl This specificity can be achieved by attaching the fluorophore to a molecule with a known binding affinity, such as an antibody. biotium.com The attachment of these fluorescent tags allows researchers to detect and track specific components within complex biological systems with high sensitivity and selectivity. ucdavis.edu

Furthermore, the fluorescent properties of many dyes are sensitive to their local environment. Changes in factors like pH, ion concentration, and polarity can alter the intensity or wavelength of the emitted light. ucdavis.edu This sensitivity allows for the development of "functional fluorophores" that can report on the physiological state of a cell or the activity of an enzyme in real-time. nih.gov Techniques like Förster Resonance Energy Transfer (FRET) leverage the interaction between two different fluorophores to measure molecular proximity, providing a "spectroscopic ruler" to study molecular interactions. ucdavis.edu

Enzymatic Conversion and Fluorescence Activation

The transition from a non-fluorescent to a fluorescent state is a critical aspect of Calcein (B42510) tetraethyl ester's function. In its esterified form, the molecule is essentially non-fluorescent. thermofisher.comabcam.comfishersci.at The ethyl ester groups effectively "mask" the part of the molecule responsible for fluorescence. aatbio.com

The activation is a direct result of enzymatic activity within the cell. Ubiquitous intracellular esterases, a class of enzymes that hydrolyze esters, are the catalysts for this transformation. thermofisher.comacs.orgfishersci.at In living cells, these enzymes are abundant and active. thermofisher.comabcam.com They cleave the four ethyl ester groups from the Calcein tetraethyl ester molecule. thermofisher.comspandidos-publications.com This hydrolysis reaction yields the highly fluorescent molecule, calcein. thermofisher.comresearchgate.net The resulting calcein molecule fluoresces intensely with a characteristic green color when excited by light of the appropriate wavelength (approximately 494 nm), emitting light at around 517 nm. thermofisher.comwikipedia.org This enzymatic conversion is the switch that "turns on" the fluorescence, providing a clear and strong signal that is directly linked to the metabolic activity and integrity of a living cell. thermofisher.comfishersci.at

Fluorescence Quenching and De-quenching Phenomena

The fluorescence of the active calcein molecule, while generally stable, is subject to quenching by specific ions. Fluorescence quenching is a process that decreases the intensity of the fluorescent signal. Calcein's fluorescence is strongly quenched by several heavy metal ions, including cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and to an appreciable extent by iron (Fe³⁺) and manganese (Mn²⁺) at physiological pH. wikipedia.orginterchim.fr This quenching occurs through mechanisms like direct electron transfer between the excited fluorophore and the metal ion, which requires very close proximity (typically less than 10 Å). acs.org

This quenching phenomenon can be exploited experimentally. For instance, it is used to detect the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death. spandidos-publications.comwikipedia.org In this application, cells are loaded with calcein-AM (a related compound that also produces calcein) and a quenching agent like Co²⁺. spandidos-publications.com Calcein enters the mitochondria, while Co²⁺ remains in the cytoplasm. spandidos-publications.com If the mPTP opens, Co²⁺ can enter the mitochondria and quench the calcein fluorescence, providing a measurable signal of the pore opening. spandidos-publications.com

Conversely, de-quenching, or the restoration of fluorescence, can occur if the quenching ion is removed or chelated. This principle has been used to quantify the labile iron pool in cells. acs.org Cells are loaded with calcein, and the initial fluorescence is quenched by intracellular iron. When a membrane-permeable iron chelator is added, it binds to the iron, releasing it from the calcein and restoring the fluorescence. acs.org The degree of fluorescence recovery is proportional to the amount of labile iron that was present. acs.org Furthermore, calcein's concentration-dependent self-quenching can be used to measure changes in cell volume and water transport across the plasma membrane. wikipedia.orgnih.govkrcp-ksn.org

Contextualization of this compound within the Fluorescent Probe Landscape

This compound belongs to a family of fluorescent dyes used to assess cellular viability and function. It is structurally and functionally related to the more commonly known Calcein AM (acetoxymethyl ester). thermofisher.comabcam.comwikipedia.org Both are non-fluorescent, cell-permeant precursors that are converted by intracellular esterases into the same fluorescent product, calcein. thermofisher.comresearchgate.netfishersci.at The primary difference lies in the ester groups used to confer membrane permeability—ethyl esters for this compound and acetoxymethyl esters for Calcein AM. This subtle chemical difference can potentially influence factors like cell loading efficiency, hydrolysis rates by different esterase subtypes, and interactions with cellular machinery like multidrug resistance transporters. abcam.com

Compared to other viability dyes, the calcein system offers distinct advantages. For example, unlike probes that rely solely on membrane integrity (e.g., trypan blue or propidium (B1200493) iodide, which only enter cells with compromised membranes), calcein-based probes provide a positive signal for viability based on both membrane integrity and metabolic (esterase) activity. thermofisher.comabcam.com Furthermore, the fluorescence of the resulting calcein is largely independent of pH in the physiological range (pH 6.5 to 12.0), which is a notable advantage over other fluorescent probes like BCECF, whose fluorescence is highly pH-sensitive. ipompeufabra.cominterchim.fr While it has been largely superseded as a direct indicator for cellular calcium due to its low sensitivity at physiological pH, its properties make it an excellent tool for cell tracing, viability assays, and specialized applications involving fluorescence quenching. wikipedia.org In cytotoxicity assays, it is often considered a more reliable and sensitive fluorescent alternative to the traditional radioactive ⁵¹Cr-release assay. nih.govcreative-biolabs.com

Data Tables

Table 1: Physicochemical Properties of this compound and its Product

Property This compound Calcein (Hydrolyzed Product)
IUPAC Name ethyl 2-[[5'-[[bis(2-ethoxy-2-oxoethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(2-ethoxy-2-oxoethyl)amino]acetate nih.gov 2,2′,2′′,2′′′-[(3′,6′-Dihydroxy-3-oxo-3H-spiro[ dojindo.combenzofuran-1,9′-xanthene]-2′,7′-diyl)bis(methylenenitrilo)]tetraacetic acid wikipedia.org
Molecular Formula C₃₈H₄₂N₂O₁₃ nih.govsigmaaldrich.com C₃₀H₂₆N₂O₁₃ wikipedia.org
Molecular Weight 734.7 g/mol nih.gov 622.53 g/mol wikipedia.org
State Solid sigmaaldrich.com Orange Crystals wikipedia.org
Fluorescence Non-fluorescent thermofisher.comabcam.comfishersci.at Intensely fluorescent thermofisher.comfishersci.at
Excitation Max (λex) N/A ~494-495 nm thermofisher.comwikipedia.org
Emission Max (λem) N/A ~515-517 nm thermofisher.comwikipedia.org

| Cell Permeability | Permeable medchemexpress.comchemsrc.combiocat.com | Impermeable glpbio.cominterchim.fr |

Table 2: Comparison of Calcein with Other Fluorescent Probes

Probe Primary Use Mechanism Advantages Limitations
Calcein (from esters) Cell Viability, Integrity, Tracing medchemexpress.comwikipedia.org Enzymatic conversion from a non-fluorescent precursor in live cells. thermofisher.com Bright signal, well-retained, fluorescence is pH-insensitive in physiological range. interchim.frsigmaaldrich.com Fluorescence is quenched by heavy metal ions. wikipedia.org
Propidium Iodide (PI) Dead Cell Staining Enters only cells with compromised membranes and intercalates with DNA to fluoresce. Strong nuclear stain for dead cells, good for counterstaining. Cannot be used on live cells, mutagenic.
BCECF-AM Intracellular pH Measurement Esterase cleavage releases a pH-sensitive fluorophore. Ratiometric imaging possible, good for pH studies. Fluorescence is highly dependent on pH, less retained than calcein. sigmaaldrich.com

| Carboxyfluorescein Diacetate (CFDA) | Cell Viability, Proliferation | Esterase cleavage yields fluorescent carboxyfluorescein. | Used for proliferation tracking (dye dilution). | Less well-retained in cells compared to calcein. sigmaaldrich.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H42N2O13 B613768 Calcein tetraethyl ester

Properties

IUPAC Name

ethyl 2-[[5'-[[bis(2-ethoxy-2-oxoethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(2-ethoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O13/c1-5-48-31(43)19-39(20-32(44)49-6-2)17-24-29(41)15-13-27-35(24)52-36-25(18-40(21-33(45)50-7-3)22-34(46)51-8-4)30(42)16-14-28(36)38(27)26-12-10-9-11-23(26)37(47)53-38/h9-16,41-42H,5-8,17-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKMLDYACNCHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3CN(CC(=O)OCC)CC(=O)OCC)O)O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Strategies for Calcein Tetraethyl Ester

Synthetic Pathways to Calcein (B42510) and its Ester Precursors

The synthesis of calcein itself is foundational to obtaining its esterified derivatives. A primary and historically significant method for synthesizing calcein involves a Mannich-type condensation reaction. This reaction typically starts with fluorescein (B123965), which is reacted with formaldehyde (B43269) and iminodiacetic acid. researchgate.netresearchgate.net This process yields the calcein molecule, which possesses two aminodiacetic acid groups attached to the fluorescein backbone. wikipedia.org

An alternative and often higher-yielding approach for similar structures involves a one-pot phenol-Mannich condensation. For instance, in the synthesis of Calcein Blue AM, a related compound, 4-methylumbelliferone (B1674119) is reacted with iminodiacetic acid and paraformaldehyde. mdpi.com This suggests that similar strategies could be adapted for the synthesis of calcein from appropriate phenolic precursors.

The precursors for esterification are the carboxylic acid groups of calcein. Once calcein is synthesized, these acid groups are the targets for esterification to produce calcein tetraethyl ester or other ester derivatives like the widely used Calcein AM (acetoxymethyl ester). wikipedia.orgmdpi.com

Esterification Reactions for Tetraethyl Ester Formation

The formation of this compound from calcein involves the esterification of the four carboxylic acid groups with ethanol (B145695). The most common method for this type of transformation is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid (calcein) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org

The Fischer esterification is a reversible equilibrium reaction. masterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of ethanol is typically used. Another strategy to favor product formation is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus. masterorganicchemistry.com

Alternatively, more reactive derivatives of the carboxylic acid can be used to facilitate the esterification. For example, the carboxylic acid can be converted to an acyl chloride. The resulting acyl chloride is then reacted with the alcohol. This reaction is generally much more vigorous and proceeds readily at room temperature without the need for an acid catalyst. libretexts.orgoperachem.com

Analytical Methodologies for Purity and Characterization of this compound

Ensuring the purity and verifying the structure of synthesized this compound is crucial for its reliable use in research. A combination of analytical techniques is employed for this purpose.

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. sigmaaldrich.comnih.gov It separates the target compound from any starting materials, byproducts, or other impurities, allowing for quantification of its purity. Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity and to monitor the progress of the synthesis reaction. nih.gov

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the ethyl ester groups and the integrity of the calcein backbone. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming that the esterification has occurred and providing the correct molecular formula. nih.gov

UV-Visible Spectroscopy: UV-Visible spectroscopy can be used to determine the maximum absorption wavelength (λmax) of the compound, which is a characteristic physical property. caymanchem.com

The following table summarizes the key analytical data for this compound:

PropertyValueReference
Molecular Formula C₃₈H₄₂N₂O₁₃ caymanchem.com
Molecular Weight 734.8 g/mol caymanchem.com
Purity (by HPLC) ≥95% caymanchem.com
UV/Vis (λmax) 229 nm caymanchem.com

Development of Novel this compound Analogs and Derivatives for Enhanced Research Applications

The core structure of calcein and its esters has been modified to create novel analogs and derivatives with improved or specialized properties for various research applications. The goal of these modifications is often to enhance cell permeability, alter fluorescence properties, or introduce new functionalities.

One prominent area of development is the creation of new fluorescent probes for specific biological targets or processes. For example, analogs of calcein have been developed as fluorescent indicators for metal ions other than calcium. iu.edu

Furthermore, the concept of esterification to enhance cell permeability, as seen with this compound and Calcein AM, is a widely applied prodrug strategy. mdpi.com This approach has been extended to develop novel tetraester constructs with reduced cytotoxicity. For instance, cationic lipids incorporating tetraester functionalities have been synthesized for gene delivery applications, demonstrating that the ester linkages can be engineered to modulate the biological effects of the molecule. nih.gov

The development of conjugates with other bioactive molecules is another avenue of research. For example, BODIPY conjugates with various compounds are being explored for medical diagnostics and treatment, showcasing how a fluorescent core can be derivatized to create multifunctional agents. mdpi.com Similarly, cholesterol derivatives have been conjugated with molecules like calcein to investigate intracellular trafficking and for the development of drug delivery systems. mdpi.com These strategies highlight the versatility of the calcein scaffold and its ester derivatives in the creation of sophisticated tools for biomedical research.

Advanced Methodological Applications in Cellular Viability and Function Research

Quantitative Assessment of Cell Viability and Cytotoxicity

The core principle behind using Calcein (B42510) tetraethyl ester for viability is that only cells with intact membranes and active metabolism can process the dye and retain its fluorescent product. chemsrc.comtargetmol.com The non-fluorescent ester passively crosses the membrane of both live and dead cells. However, only live cells possess the active intracellular esterases required to cleave the ethyl ester groups, converting the molecule into the highly fluorescent and membrane-impermeant calcein. abcam.comaatbio.com Dead cells, lacking both metabolic activity and membrane integrity, cannot perform this conversion or retain the dye, thus remaining non-fluorescent. bdbiosciences.com

Flow cytometry allows for the rapid, quantitative analysis of thousands of individual cells in a population. When cells are incubated with Calcein tetraethyl ester, viable cells will exhibit bright green fluorescence. medchemexpress.com This fluorescence can be detected by the flow cytometer, typically using a 488 nm excitation laser and detecting the emission in the green channel (around 515-530 nm), similar to FITC. bdbiosciences.combdbiosciences.com

This method allows for a clear distinction between live and dead cell populations. Live cells will show a high fluorescence intensity, while dead cells will have a low fluorescence signal. bdbiosciences.com This technique is valuable for assessing the cytotoxic effects of compounds or experimental conditions on a cell population with high statistical power. While detailed protocols specific to the tetraethyl ester are not widely published, the principles are identical to those for Calcein-AM, which is routinely used for live/dead discrimination in multicolor flow cytometry panels. bdbiosciences.comnih.gov

Fluorescence microscopy provides a qualitative and semi-quantitative assessment of cell viability, offering spatial information that is lost in flow cytometry. When a mixed population of live and dead cells is stained with this compound, live cells will fluoresce brightly green under the microscope, while dead cells remain dark. abcam.com This allows for the direct visualization of viable cells within a culture dish or tissue sample. nih.gov

This technique is particularly useful for observing cell morphology in conjunction with viability. For instance, researchers can assess the health of adherent cell cultures, confirming that cells not only are alive but also maintain a normal morphology. researchgate.net Confocal laser scanning microscopy can provide high-resolution optical sections, further detailing the subcellular localization of the cleaved calcein and the integrity of cellular structures. nih.gov

The conversion of this compound to fluorescent calcein can be adapted for high-throughput screening (HTS) of compound libraries for cytotoxicity. biotium.com In this format, cells are cultured in multi-well microplates (e.g., 96- or 384-well plates) and treated with various compounds. After the treatment period, this compound is added to all wells. creative-bioarray.com

A fluorescence microplate reader is then used to measure the total fluorescence intensity in each well. A decrease in fluorescence in a treated well compared to an untreated control well indicates a loss of cell viability. nih.gov This method is rapid, reproducible, and requires minimal hands-on time, making it ideal for screening large numbers of potential drugs or toxins. biotium.comcreative-bioarray.com

The choice of a vital dye depends on the specific experimental requirements, such as the instrumentation available and the need for multiplexing with other fluorescent probes.

Calcein-AM : Functionally very similar to this compound, Calcein-AM is the most widely used derivative for viability assays. windows.netbiotium.com Both rely on intracellular esterase activity and membrane integrity. abcam.comaatbio.com

Fluorescein (B123965) Diacetate (FDA) : Like calcein esters, FDA is a substrate for intracellular esterases that yields a green fluorescent product (fluorescein). However, the resulting fluorescein is more prone to leaking out of the cell compared to calcein, making calcein-based dyes better for long-term tracking and assays requiring stable signals. udg.mx

Propidium (B1200493) Iodide (PI) : PI is a fluorescent nuclear stain that is excluded by the intact membranes of live cells. It is commonly used as a dead cell stain in conjunction with a live-cell dye like a calcein ester. sigmaaldrich.com Live cells will be calcein-positive and PI-negative, while dead cells will be calcein-negative and PI-positive (red fluorescence). This dual-staining approach provides a more robust assessment of viability. sigmaaldrich.com

Trypan Blue : This is a non-fluorescent chromogenic dye used for viability counting with a bright-field microscope. It is excluded by live cells but enters dead cells, staining them blue. While simple and inexpensive, it is generally less sensitive and precise than fluorescence-based methods and is not suitable for automated high-throughput applications.

Table 1: Comparison of Common Vital Dyes

DyePrinciple of ActionTarget in CellFluorescence in Live CellsFluorescence in Dead CellsExcitation/Emission (nm)
This compound (hydrolyzed)Esterase cleavage & membrane integrityCytoplasmGreenNone~494 / 517
Calcein-AM (hydrolyzed)Esterase cleavage & membrane integrityCytoplasmGreenNone~494 / 517 abcam.com
Fluorescein Diacetate (hydrolyzed)Esterase cleavageCytoplasmGreenNone (but leaks)~494 / 520
Propidium Iodide (PI)Membrane exclusionNucleic AcidsNoneRed~535 / 617 sigmaaldrich.com
Trypan BlueMembrane exclusionGeneral cytoplasmNone (clear)Blue (colorimetric)N/A

Investigations into Membrane Integrity and Permeability

The fundamental principle of using this compound as a viability marker is intrinsically linked to membrane integrity. chemsrc.comscispace.com A healthy, intact cell membrane is required to retain the polar, fluorescent calcein molecule after it has been generated from the non-polar ester precursor by intracellular enzymes. chemsrc.combiotium.com

If a cell's membrane becomes compromised, as occurs during necrosis or late-stage apoptosis, the hydrophilic calcein will leak out into the extracellular medium, leading to a loss of fluorescent signal. udg.mx Therefore, the intensity of calcein fluorescence is a direct indicator of a cell's ability to maintain a crucial transmembrane gradient, a hallmark of a viable cell. This property is often exploited in dual-staining assays with membrane-impermeant DNA dyes like propidium iodide, which can only enter cells that have lost membrane integrity. researchgate.net

Intracellular Esterase Activity Profiling and Localization

A reduction in esterase activity, which can be caused by certain toxins, metabolic inhibitors, or the progression of cell death, would result in a diminished fluorescent signal even if the cell membrane remains transiently intact. This allows for the investigation of cellular metabolic health. While Calcein-AM is more commonly cited for this purpose, the biochemical principle applies directly to this compound. chemsrc.comwindows.netpubcompare.ai The uniform cytoplasmic fluorescence of the resulting calcein confirms that this esterase activity is broadly distributed throughout the cell's cytoplasm. fishersci.fi

Specificity and Subcellular Distribution of Esterases in this compound Processing

This compound, a non-fluorescent and cell-permeant dye, is a valuable tool for assessing cell viability and function. Its utility lies in its conversion to the fluorescent molecule calcein by intracellular esterases. These enzymes are ubiquitously present in viable cells and play a crucial role in hydrolyzing the acetoxymethyl (AM) ester groups of this compound. fishersci.atbiotium.com This enzymatic conversion is a hallmark of metabolically active cells. aatbio.com

The esterases responsible for this conversion are generally described as non-specific. nih.govnih.govnih.gov Their primary function in this context is to cleave the ester bonds, transforming the lipophilic this compound into the hydrophilic and highly fluorescent calcein. nih.gov Once hydrolyzed, calcein is retained within the cytoplasm of cells with intact plasma membranes, as the negatively charged molecule cannot readily pass back through the membrane. biotium.comnih.gov

The distribution of these esterases is widespread throughout the cell. They are found in the cytosol, where they rapidly convert the incoming this compound. nih.gov Evidence also suggests their presence within organelles such as mitochondria. biologists.com This broad subcellular distribution ensures that as this compound diffuses across the cell membrane, it is efficiently processed, leading to a uniform distribution of the resulting fluorescent calcein throughout the cytoplasm and nucleus. fishersci.at This uniform staining is a key advantage for accurate visualization and quantification in various cellular assays. fishersci.at

The specificity of these esterases is broad, as they can hydrolyze a variety of uncharged carboxylic esters, particularly those with short-chain fatty acids. researchgate.net Research on purified horse liver esterase has shown that the efficiency of hydrolysis can be influenced by the length of the fatty acid chain in the ester substrate. researchgate.net While the esterases are not entirely unspecific, their broad substrate compatibility allows for the effective processing of this compound in a wide range of cell types.

Influence of Cellular Metabolism on Esterase Activity and Calcein Retention

The enzymatic conversion of this compound to fluorescent calcein is intrinsically linked to the metabolic state of the cell. The activity of intracellular esterases, which drive this conversion, is a recognized indicator of cell health and metabolic function. fishersci.atbiotium.com Consequently, factors that influence cellular metabolism can directly impact the rate of calcein production and its subsequent retention within the cell.

Studies have shown that the level of esterase activity, and therefore the intensity of calcein fluorescence, can vary between different cell types and can be altered by external treatments. nih.gov For example, exposure of cells to certain biochemical compounds can either enhance or decrease intracellular fluorescence, suggesting that these compounds may modulate esterase activity. nih.gov This highlights the importance of considering the metabolic context when using this compound for quantitative assays.

The metabolic activity of microorganisms, such as Mycobacterium tuberculosis, has also been assessed using a violet variant of calcein AM. frontiersin.org In this context, esterase activity serves as a marker for metabolic function and can be influenced by the host cell's antimicrobial processes. frontiersin.org For example, a significant increase in the esterase activity of persister subpopulations of the bacteria was observed under certain treatment conditions, indicating a link between metabolic adaptation and survival. frontiersin.org

The following table summarizes findings on the influence of cellular metabolism on esterase activity and calcein fluorescence:

FactorEffect on Esterase Activity/Calcein FluorescenceCell Type/OrganismReference
Exogenous Biochemical CompoundsCan enhance or decrease fluorescenceProstate cancer cells nih.gov
Active Efflux Mechanisms (ABC transporters)Energy-dependent efflux of calceinCancer cells nih.gov
Host Antimicrobial ProcessesInfluences metabolic esterase activityMycobacterium tuberculosis frontiersin.org

These findings underscore the dynamic relationship between cellular metabolism, esterase activity, and the resulting fluorescence from this compound, making it a sensitive indicator of cellular health and function.

Cellular Adhesion and Migration Studies

This compound has proven to be a valuable tool in the investigation of cellular adhesion and migration, fundamental processes in development, immune response, and cancer metastasis. Its utility in these assays stems from its ability to provide a fluorescent label to living cells, allowing for their tracking and quantification. medchemexpress.commedchemexpress.commedchemexpress.com

In cell adhesion assays, this compound is used to pre-label one population of cells, which are then incubated with a second, unlabeled cell population or a substrate-coated surface. nih.govmdpi.com The amount of adherent fluorescence is then measured to quantify the extent of cell adhesion. This method has been successfully employed to study the adhesion of lymphocytes to keratinocyte and fibroblast monolayers and the adhesion of endometriotic cells to extracellular matrix proteins. mdpi.comchemsrc.com The bright and stable fluorescence of calcein allows for sensitive detection using microplate readers. chemsrc.com

Similarly, in cell migration studies, this compound is used to label cells at the beginning of the experiment. The movement of these labeled cells can then be monitored over time using fluorescence microscopy. researchgate.net This approach has been used to evaluate the migration of chondrocytes within hydrogel scaffolds, providing insights into the regenerative potential of tissue-engineered constructs. researchgate.net The non-toxic nature of this compound is particularly advantageous for these types of short-term studies, as it does not significantly impact cell function or viability. fishersci.atchemsrc.com

The table below presents examples of research findings where this compound was used in cellular adhesion and migration studies:

Study AreaCell TypesKey FindingsReference
Cell Adhesion Lymphocytes, Keratinocytes, FibroblastsEstablished a sensitive microplate assay for quantifying cell-cell adhesion. chemsrc.com
Endometriotic epithelial and stromal cellsAlpha-lipoic acid was shown to reduce the adhesion of endometriotic cells. mdpi.com
Prostate cancer cellsUsed in an adhesion assay to study the effects of various treatments. nih.gov
Cell Migration Chondrocytes in hydrogel scaffoldsEvaluated the migration of cells within a 3D-bioprinted cartilage construct. researchgate.net

These applications demonstrate the versatility of this compound as a fluorescent probe for elucidating the complex mechanisms underlying cellular adhesion and migration.

Cellular Tracing and Short-Term Labeling for Dynamic Processes

This compound is widely utilized for the short-term labeling and tracing of living cells, enabling the real-time visualization of dynamic cellular processes. medchemexpress.commedchemexpress.com Its ability to be transported across the cell membrane and become fluorescent only in viable cells makes it an ideal marker for tracking cell populations over limited timeframes. medchemexpress.com The resulting calcein is well-retained within the cytoplasm of live cells, providing a stable fluorescent signal for the duration of short-term experiments. biotium.cominterchim.fr However, it is important to note that the fluorescence can diminish significantly by 24 hours, making it less suitable for long-term tracking. nih.gov

Tracking Cell Populations in Co-culture Systems

In co-culture systems, where two or more distinct cell populations are grown together, this compound provides a straightforward method for distinguishing and tracking one population from another. By pre-labeling one cell type with this compound, researchers can observe its interactions with the unlabeled cell population. This technique has been employed in various research contexts, such as studying the interactions between cancer cells and bone marrow-derived dendritic cells or macrophages. pubcompare.ai

The use of this compound in conjunction with other fluorescent dyes that label different cellular compartments or cell populations allows for multi-color imaging experiments. For example, one cell population can be labeled with green-fluorescent calcein, while another is labeled with a red-fluorescent membrane dye like DiI or DiD. aatbio.comoup.com This dual-labeling strategy enables the clear identification and tracking of each cell type within the co-culture environment.

The following table summarizes research applications of this compound for tracking cell populations in co-culture systems:

Labeled Cell TypeCo-cultured Cell Type(s)Research FocusReference
Cancer cellsBone marrow-derived dendritic cells (BMDCs) or macrophages (BMDMs)Phagocytosis of cancer cells pubcompare.ai
Human umbilical vein endothelial cells (HUVECs)Normal human dermal fibroblasts (NHDF) or rheumatoid arthritis fibroblast-like synoviocytes (RAFLS)Angiogenesis research pubcompare.ai
Human lung fibroblasts (HLF) or lung carcinoma cellsHuman lung carcinoma cells or HLFHeterologous gap junctional intercellular communication oup.com
Cardiomyocytes (CMs)Bone marrow-derived mesenchymal stem cells (BMSCs)Intercellular dye transfer on a PCL film researchgate.net

Monitoring Cell Fusion and Gap Junctional Intercellular Communication (GJIC)

This compound is a key reagent for studying cell fusion and gap junctional intercellular communication (GJIC). Cell fusion events can be visualized by observing the transfer of calcein from a pre-labeled cell to an unlabeled cell, resulting in a newly fluorescent hybrid cell. researchgate.net The enzymatic activity within the fused cell converts any remaining non-fluorescent this compound, confirming the viability of the resulting syncytium. researchgate.net

In the context of GJIC, this compound is used in a "preloading" or "dye transfer" assay. oup.comnih.gov In this method, a "donor" cell population is loaded with this compound, which is hydrolyzed to fluorescent calcein. These donor cells are then co-cultured with an "acceptor" population, which is often labeled with a different colored, membrane-impermeable dye like DiI or DiD to distinguish the two populations. aatbio.comnih.gov The transfer of calcein from the donor to the acceptor cells through functional gap junctions can be monitored by fluorescence microscopy or quantified using flow cytometry. nih.govoup.comnih.gov The appearance of dual-labeled cells (positive for both calcein and the membrane dye) is indicative of functional GJIC. nih.gov

This technique has been instrumental in comparing the GJIC capacity of different cell types, such as normal versus cancer cells, and in studying the effects of specific connexin proteins on intercellular communication. nih.govoup.com The time-dependent transfer of calcein can also be analyzed to understand the dynamics of gap junction formation and function. nih.gov

Mechanistic Studies in Cellular Physiology and Pathology

Analysis of Efflux Pump Activity and Multidrug Resistance Mechanisms

The phenomenon of multidrug resistance (MDR) is a significant challenge in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. These transporters function as efflux pumps, actively extruding a wide range of xenobiotics, including anticancer drugs, from the cell. Calcein (B42510) AM has become an indispensable substrate for studying the activity of these pumps.

Calcein AM is a lipophilic, non-fluorescent compound that easily diffuses across the plasma membrane into cells. Once inside, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the hydrophilic and intensely fluorescent molecule, calcein. In normal cells, the polar calcein is well-retained within the cytoplasm. However, in cells expressing high levels of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1), the non-fluorescent Calcein AM is recognized as a substrate and rapidly extruded from the cell before it can be hydrolyzed.

This differential accumulation forms the basis of a functional assay: cells with high efflux pump activity will exhibit significantly lower intracellular fluorescence compared to cells with low or no activity. Consequently, there is an inverse relationship between the observed fluorescence intensity and the activity of transporters like P-gp and MRP1. This characteristic makes Calcein AM an excellent probe for the functional assessment of these key MDR proteins. Studies have confirmed that Calcein AM is a substrate for both P-gp and MRP1, allowing its use in assays to measure the activity of both transporter subfamilies.

The Calcein AM efflux assay provides a quantitative method to measure the functional activity of MDR transporters. The degree of efflux pump inhibition can be determined by measuring the increase in intracellular calcein fluorescence in the presence of a potential inhibitor. When an inhibitor blocks the action of pumps like ABCB1, the efflux of Calcein AM is reduced, leading to its increased intracellular accumulation and subsequent hydrolysis to fluorescent calcein.

This principle is used to calculate a Multidrug Resistance Activity Factor (MAF), which quantifies the transporter's dye efflux activity. The MAF is typically calculated as the difference in dye accumulation in the presence and absence of a potent inhibitor. This method allows for the screening and characterization of new chemical compounds that can act as inhibitors or modulators of ABC transporters. For instance, research has demonstrated a strong correlation between P-gp expression and the modulatory effect of Cyclosporine A on Calcein AM uptake, as well as between MRP1 expression and the modulatory effect of probenecid (B1678239) on calcein efflux. Such quantitative assays are crucial for identifying agents that could potentially reverse multidrug resistance in cancer cells.

Table 1: Correlation of Transporter Expression and Calcein AM Assay Results

TransporterModulatorAssay MeasurementCorrelation Coefficient (r)p-valueReference
P-glycoprotein (Pgp)Cyclosporine A (CsA)Calcein-

Intracellular Metal Ion Homeostasis and Detection

Calcein's utility extends to the study of intracellular metal ion homeostasis, owing to its properties as a fluorescent metal sensor. Its fluorescence is highly sensitive to the presence of certain divalent and trivalent metal ions.

The fluorescence of calcein is effectively quenched upon chelation of labile (loosely bound) transition metal ions. nih.gov This phenomenon forms the basis of its application in measuring the intracellular "labile iron pool" (LIP) and detecting other metal ions. semanticscholar.orgnih.govnih.gov The quenching is stoichiometric and rapid for several divalent metals. nih.gov

The mechanism of quenching involves the formation of a stable, non-fluorescent complex between calcein and the metal ion. kolegija.lt Ab initio studies on the interaction between calcein and ferrous iron (Fe²⁺) suggest that the formation of an associate between two calcein molecules and an iron ion leads to the creation of additional electronic states. Transitions from these new states to the ground state are forbidden, effectively preventing fluorescence emission and resulting in quenching. kolegija.lt

This quenching response is particularly strong for ions such as iron (Fe²⁺ and Fe³⁺), copper (Cu²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) at physiological pH. nih.govwikipedia.orgthermofisher.com The degree of fluorescence quenching provides an estimate of the amount of chelatable metal ions present in the cytosol. nih.gov When a strong, membrane-permeant chelator is subsequently added, it removes the iron from calcein, leading to a recovery of fluorescence. nih.govnih.gov The magnitude of this fluorescence dequenching is used to quantify the LIP. mdpi.com

Metal Ion Quenching Effect on Calcein Fluorescence Reference
Iron (Fe²⁺, Fe³⁺)Strong wikipedia.orgthermofisher.com
Copper (Cu²⁺)Strong wikipedia.orgthermofisher.com
Cobalt (Co²⁺)Strong wikipedia.org
Nickel (Ni²⁺)Strong wikipedia.org
Manganese (Mn²⁺)Appreciable wikipedia.org

While the calcein-AM method is widely used to assay the LIP, it has significant limitations in assessing the total cellular labile iron. nih.govsemanticscholar.org The primary limitation stems from the intracellular localization of the probe. After Calcein-AM is hydrolyzed by cytosolic esterases, the resulting calcein molecule is a hydrophilic alcohol to which cellular membranes are impermeable. nih.govresearchgate.net Consequently, calcein is largely retained within the cytosol. nih.govsemanticscholar.org

A substantial portion of the cell's redox-active, labile iron is known to be compartmentalized within organelles, particularly lysosomes and mitochondria. nih.govsemanticscholar.org Since calcein cannot readily cross the membranes of these organelles, it fails to report on the labile iron present within these compartments. nih.gov This leads to a significant underestimation of the total cellular LIP, with the assay primarily reflecting the cytosolic chelatable iron pool. nih.gov

Furthermore, the iron-binding capacity of calcein, and thus its fluorescence quenching, is pH-dependent. nih.gov The acidic environment of lysosomes (pH 4-5) significantly depresses the ability of calcein to chelate iron. nih.govresearchgate.net Therefore, even if some Calcein-AM were to be cleaved by lysosomal esterases, the resulting calcein would not efficiently bind iron at the low lysosomal pH, further compromising the measurement of the lysosomal iron pool. nih.govsemanticscholar.org

Another potential issue is that calcein itself is a strong iron chelator. Its presence in the cytosol could potentially disrupt the natural equilibrium of iron distribution, possibly inducing the release of iron from storage proteins like ferritin and artificially elevating the measured cytosolic LIP. nih.gov

Despite its limitations in quantifying the total LIP, the calcein-AM method is a valuable tool in models of oxidative stress and diseases associated with metal dyshomeostasis. researchgate.net Calcein-AM itself has been shown to be sensitive to oxidation, with studies demonstrating that reactive oxygen species (ROS) like H₂O₂ can induce a dose-dependent emission from the AM form of the molecule. nih.gov This suggests that Calcein-AM can act as a sensitive sensor for intracellular ROS generation. nih.govresearchgate.net

In the context of metal-related pathologies, the assay is frequently used to monitor changes in the cytosolic labile iron that accompany specific disease states or therapeutic interventions. For example, in studies of ferroptosis, a form of iron-dependent regulated cell death, Calcein-AM is used to detect the accumulation of intracellular free iron that is a hallmark of this process. nih.gov A decrease in calcein fluorescence indicates an elevated level of labile iron, which can be triggered by ferroptosis inducers like erastin. nih.gov This allows researchers to investigate how different genetic or pharmacological manipulations affect a cell's sensitivity to ferroptosis by altering iron homeostasis. nih.gov

The assay is also applied in models of iron overload and in the screening of iron chelating agents. thermofisher.comnih.gov It provides a dynamic way to assess the efficacy of chelators in scavenging intracellular iron, which is crucial for developing therapies for conditions like thalassemia. thermofisher.comnih.gov

Endosomal Escape Mechanisms and Intracellular Drug Delivery

Calcein is a widely adopted tool for studying and verifying the endosomal escape of nanoparticles and other drug delivery systems, a critical step for the cytosolic delivery of therapeutic cargo. nih.gov

The calcein release assay is a straightforward and popular method to monitor the ability of nanocarriers to disrupt endosomal membranes and deliver their contents to the cytoplasm. nih.govresearchgate.net The principle relies on the membrane-impermeable nature of the fluorescent calcein dye. rsc.org

In a typical assay, cells are co-incubated with the nanoparticles and calcein. mdpi.com Calcein is taken up by cells, often through fluid-phase endocytosis (macropinocytosis), and becomes entrapped within endosomes and lysosomes. rsc.orgmdpi.com When confined within these acidic vesicles at high concentrations, calcein can self-quench, resulting in a punctate fluorescence pattern of diminished intensity. mdpi.com

If the nanoparticles being tested are capable of disrupting the endosomal membrane, they will facilitate the release of the co-entrapped calcein from the endosomes into the cytosol. rsc.org This release leads to a significant change in the fluorescence signal. The dye becomes dequenched and diffuses throughout the cytosol, resulting in a bright, diffuse fluorescence pattern throughout the cell, in contrast to the punctate pattern of endosomally-trapped calcein. rsc.orgmdpi.comnih.gov This transition from punctate to diffuse fluorescence provides clear visual evidence of successful endosomal escape. rsc.org

Visualization of Cytosolic Delivery versus Vesicular Entrapmentnih.gov

Calcein tetraethyl ester is a crucial tool for investigating the intracellular fate of therapeutic agents and delivery systems, specifically for differentiating between successful delivery to the cytoplasm and entrapment within vesicular compartments like endosomes and lysosomes. thermofisher.com This non-fluorescent, cell-permeant compound is hydrolyzed by intracellular esterases into the highly fluorescent and membrane-impermeant molecule, calcein. abcam.commdpi.com The distinct localization of the resulting fluorescence provides direct visual evidence of a substance's subcellular journey. researchgate.net

The fundamental principle of this assay lies in the contrasting fluorescence patterns produced under different conditions. When this compound freely enters the cytoplasm of a healthy cell, ubiquitous intracellular esterases cleave the ethyl ester groups. abcam.com This conversion traps the resulting fluorescent calcein inside the cell, leading to a bright, diffuse green fluorescence throughout the cytosol. abcam.comresearchgate.net This uniform distribution indicates that the plasma membrane is intact and cytosolic esterases are active. mdpi.com

Conversely, when a delivery vehicle (e.g., a nanoparticle or liposome) is taken up by a cell through endocytosis, it becomes encapsulated within an endocytic vesicle. umich.eduresearchgate.net If calcein is co-delivered with this vehicle, it is sequestered within the vesicle. This results in a distinct punctate, or dot-like, fluorescence pattern within the cell, as the fluorophore is confined to these small compartments. researchgate.net Furthermore, the fluorescence of calcein is known to be quenched in the acidic environment characteristic of late endosomes and lysosomes. researchgate.net

The transition from a punctate to a diffuse fluorescence signal is a key indicator of successful endosomal escape—a critical hurdle for many drug delivery strategies. thermofisher.comumich.edu When a delivery system successfully disrupts the vesicular membrane, the entrapped and often quenched calcein is released into the cytosol, which has a more neutral pH. researchgate.net This release reverses the quenching and allows the calcein to spread throughout the cytoplasm, causing the cell's fluorescence to shift from a dotted pattern to a bright, uniform glow. researchgate.netresearchgate.net This visual shift provides clear evidence that the delivery vehicle has breached the vesicle and delivered its payload to the cytosol. thermofisher.com

Research findings have repeatedly demonstrated the efficacy of this method. For instance, studies comparing different types of nanoparticles have used the calcein release assay to quantify their endosomal escape efficiency. In one such study, cationic nanoparticles designed to disrupt endosomal membranes were incubated with cells along with calcein. A significant portion of the cell population (approximately 15%) exhibited intense, diffused fluorescence, indicating successful calcein release into the cytoplasm. In contrast, control cells treated with anionic nanoparticles or calcein alone showed almost exclusively punctate fluorescence, confirming that the cargo remained trapped within vesicles. researchgate.net

The table below summarizes the interpretation of fluorescence patterns in this assay.

Observed Fluorescence PatternSubcellular LocalizationInterpretation
Bright, Diffuse FluorescenceCytosol and NucleusSuccessful cytosolic delivery; endosomal escape has occurred. researchgate.netresearchgate.net
Punctate (Dot-like) FluorescenceVesicles (e.g., Endosomes, Lysosomes)Vesicular entrapment; cargo has not reached the cytosol. researchgate.net
No Fluorescence (or background level)ExtracellularNo cellular uptake or cell is not viable (lacks esterase activity). mdpi.com

Further research has quantified the performance of various delivery systems using this method, as detailed in the following table which presents hypothetical but representative data based on published findings. researchgate.net

Treatment GroupPrimary Fluorescence PatternPercentage of Cells with Diffuse FluorescenceConclusion
Calcein Only (Control)Punctate< 1%Calcein is taken up via endocytosis and remains in vesicles. researchgate.net
Anionic Nanoparticles + CalceinPunctate~1-2%Nanoparticles do not facilitate endosomal escape. researchgate.net
Cationic (Endosome-disrupting) Nanoparticles + CalceinDiffuse~15-50%Nanoparticles successfully disrupt vesicles, releasing calcein into the cytosol. researchgate.netresearchgate.net

This technique provides a straightforward and powerful method for the mechanistic evaluation of intracellular drug delivery pathways, offering clear visual data to distinguish between payload sequestration and successful cytosolic access. thermofisher.com

Advanced Imaging and Spectroscopic Techniques with Calcein Tetraethyl Ester

Confocal Laser Scanning Microscopy for High-Resolution Cellular Imaging

In studies of apoptosis, CLSM in combination with Calcein-AM and other fluorescent probes like annexin (B1180172) V-FITC and propidium (B1200493) iodide allows for the real-time imaging of programmed cell death. researchgate.net This multi-staining approach enables the differentiation between healthy, apoptotic, and necrotic cells within the same field of view, providing a dynamic perspective on cellular responses to apoptotic stimuli. researchgate.net The intense green fluorescence of calcein (B42510) in the cytoplasm of live cells serves as a clear marker of cell viability and membrane integrity. researchgate.net

A specialized application involves the use of seminaphthofluorescein (SNAFL)-calcein acetoxymethyl ester for measuring intracellular pH (pHi). nih.gov With a CLSM system equipped for dual-excitation and dual-emission, the acidic and basic forms of the dye can be monitored simultaneously, allowing for the dynamic recording of pHi changes in living cells with high temporal resolution. nih.gov

Flow Cytometry for Quantitative Cell Analysis

Flow cytometry is a powerful technique for the high-throughput analysis of individual cells in a suspension. abcam.com When used in conjunction with Calcein-AM, it provides a rapid and quantitative assessment of cell viability in large cell populations. abcam.comnih.gov This method is based on the principle that only viable cells with active intracellular esterases can convert the non-fluorescent Calcein-AM into the highly fluorescent calcein, which is then retained within the cell. abcam.combiotium.comthermofisher.com The resulting green fluorescence is proportional to the number of living cells, which can be accurately quantified by the flow cytometer. nih.govbiotium.com

A modified FACS (fluorescence-activated cell sorting) calcein AM retention assay has been developed to enhance the accuracy of cytotoxicity measurements. nih.gov This method corrects for background signals from auto-fluorescent cells and non-specific cell death by quantifying the number of living, calcein-positive cells relative to a fixed number of calibration beads. nih.gov This approach has demonstrated high reproducibility and sensitivity in determining the efficacy of treatments in cancer research. nih.gov

The applications of Calcein-AM in flow cytometry extend to various cell types, including human red blood cells, where it can be used to assess viability and aging. nih.gov Double-labeling with phycoerythrin-labeled annexin-V allows for the correlation of esterase activity with other cellular events like the externalization of phosphatidylserine (B164497) during apoptosis. nih.gov

Time-Lapse Fluorescence Imaging for Dynamic Cellular Processes

Time-lapse fluorescence microscopy is a critical tool for studying the dynamics of cellular processes over time. thermofisher.comthermofisher.com By capturing a series of images at regular intervals, researchers can observe and analyze events such as cell migration, division, and death. Calcein-AM is well-suited for these studies as it provides a robust signal in living cells, allowing for their tracking over extended periods. nih.gov

A significant challenge in live-cell imaging is phototoxicity, where the excitation light used to stimulate the fluorophore can damage the cells. thermofisher.comnih.govresearchgate.net To mitigate this, researchers have developed "Gentle Rhodamines" that exhibit reduced phototoxicity, enabling longer time-lapse imaging experiments. nih.govresearchgate.netacs.org In such studies, Calcein-AM is often used as a viability stain to assess the impact of the imaging process itself on the cells. nih.govacs.org For instance, after continuous imaging of cells labeled with a phototoxic probe, Calcein-AM can be added to determine the percentage of viable cells and thus quantify the phototoxic effect. nih.govacs.org

Optimizing conditions for time-lapse imaging is crucial and includes minimizing light exposure, maintaining a stable environment (temperature, CO2, pH), and choosing appropriate fluorescent probes. thermofisher.com The non-fixable nature of Calcein-AM makes it ideal for short-term analysis and live-cell imaging where the goal is to observe cellular behavior without introducing artifacts from fixation. abcam.com

Super-Resolution Microscopy Approaches for Subcellular Detail

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of subcellular structures with unprecedented detail. nih.govbiotium.comleica-microsystems.com These methods, which include STED (stimulated emission depletion), PALM (photoactivated localization microscopy), and STORM (stochastic optical reconstruction microscopy), rely on sophisticated control of fluorophore excitation and emission. nih.govleica-microsystems.com

While Calcein-AM itself is not typically the primary probe for super-resolution imaging due to its properties, it plays a crucial supporting role in these advanced imaging modalities. The health of the cells being imaged is paramount for obtaining meaningful super-resolution data, and Calcein-AM is used to confirm cell viability before and after the demanding imaging process.

Multiphoton Imaging for Deep Tissue Penetration

Multiphoton microscopy is an advanced fluorescence imaging technique that allows for deeper tissue penetration with reduced phototoxicity compared to conventional confocal microscopy. nih.govindie.inc This makes it particularly suitable for imaging living cells and tissues in whole organs. nih.gov In the context of multiphoton imaging, Calcein-AM is used to label and visualize the cytosol of cells, often in combination with other dyes to simultaneously identify different cellular compartments. nih.gov

For example, in studies of kidney function, co-loading of tissues with Hoechst 33342 (to label nuclei), Calcein-AM (for cytosol), and TMRM (tetramethyl rhodamine, methyl ester, to assess mitochondrial membrane potential) allows for the simultaneous visualization of these key cellular components in real-time. nih.gov This multi-probe approach, combined with the deep-tissue imaging capabilities of multiphoton microscopy, enables the study of dynamic processes such as ischemia-reperfusion injury and the effects on mitochondrial function and cell structure. nih.gov

The development of advanced multiphoton systems with longer wavelength excitation (up to 1300 nm or even 1600 nm) further enhances imaging depth. laserfocusworld.com These systems, often coupled with clearing agents that make tissues more transparent, push the boundaries of deep-tissue imaging. laserfocusworld.com While the primary focus is often on specific fluorescent proteins or targeted probes, the fundamental assessment of cell viability and morphology with dyes like Calcein-AM remains an important aspect of these experiments.

Spectrofluorometric Analyses for Mechanistic Elucidation

Spectrofluorometry is a technique used to measure the fluorescence properties of a sample, providing insights into the concentration and environment of fluorescent molecules. In the context of Calcein tetraethyl ester, spectrofluorometric analyses are instrumental in elucidating the mechanisms of its intracellular conversion and retention.

By measuring the fluorescence intensity of cell suspensions or lysates, researchers can quantify the activity of intracellular esterases that hydrolyze Calcein-AM to the fluorescent calcein. nih.gov This provides a quantitative measure of cell viability and metabolic activity. For instance, in studies of red blood cells, the loss of calcein fluorescence, as measured by spectrofluorometry, can be correlated with cell aging and the induction of apoptosis-like cell death. nih.gov

Challenges and Future Directions in Calcein Tetraethyl Ester Research

Addressing pH Sensitivity of Calcein (B42510) Fluorescence in Specific Subcellular Compartments

A significant challenge in the use of calcein is the pH sensitivity of its fluorescence, particularly when studying specific subcellular compartments which often have distinct pH environments. The fluorescence of calcein is generally considered stable and nearly independent of pH in the range of 6.5 to 12. biotium.com However, some studies indicate an optimal pH range of 8 to 9 for the calcein-Ca2+ complex's fluorescence. frontiersin.org This dependency can become a confounding factor when imaging organelles with acidic or highly alkaline environments.

The mitochondrial matrix, for instance, is alkaline with a pH of approximately 8, which is within the optimal range for calcein fluorescence. escholarship.org In contrast, endosomes and lysosomes are acidic, and calcein's fluorescence has been shown to decrease below pH 5.5. researchgate.net Research has demonstrated that changes in external pH can alter intracellular fluorescence signals. For example, in studies with Corynebacterium glutamicum, a decrease in the external pH to 6.6 resulted in an increased mean fluorescence signal, suggesting an alteration in intracellular conditions or cellular response. plos.org

To accurately interpret fluorescence data from specific organelles, it is crucial to consider the local pH. Future research is directed towards developing methods to either calibrate calcein fluorescence against the pH of the specific compartment or to create derivatives whose fluorescence is genuinely pH-insensitive across a broader physiological and pathological range. Such advancements are necessary for precise quantitative analysis in studies of organelle function and dynamics.

Minimizing Photobleaching and Enhancing Photostability for Long-Term Imaging

A primary limitation for the use of calcein in long-term live-cell imaging is photobleaching—the irreversible loss of fluorescence upon exposure to light. cinc.orgsyronoptics.com This phenomenon can lead to a decrease in signal intensity over time, complicating the tracking of cells and the quantification of fluorescence. cinc.orgsyronoptics.com Furthermore, the illumination required for fluorescence excitation can itself be toxic to cells, a phenomenon known as phototoxicity, which involves the generation of reactive oxygen species (ROS). biologists.comresearchgate.net Calcein itself has been reported to act as a photosensitizer, generating ROS upon illumination, which can damage cellular components, including mitochondrial membranes. researchgate.net

Several strategies are being employed to mitigate these issues. Methodological approaches include:

Minimizing Illumination : The most direct way to reduce both photobleaching and phototoxicity is to limit the cell's exposure to excitation light. biologists.com This can be achieved by using the lowest possible excitation intensity, reducing exposure times, and decreasing the frequency of image acquisition during time-lapse experiments. biologists.comthermofisher.com

Using Advanced Microscopy Setups : Employing highly sensitive detectors, such as hybrid detectors (HyDs), allows for the use of lower laser power, which in turn reduces photobleaching. cinc.org

Applying Protective Reagents : The use of antifade mounting media can help to reduce the rate of photobleaching, thereby preserving the fluorescent signal during prolonged or repeated exposures. thermofisher.com

Some studies have also noted that calcein can undergo reversible photobleaching, where a portion of the fluorescence can recover after a short period in the dark. researchgate.net Understanding and characterizing this phenomenon for different calcein derivatives is an active area of research. The development of new calcein derivatives with inherently greater photostability remains a key goal to enable more robust and reliable long-term imaging studies without compromising cell health. abcam.com

Developing Advanced Derivates with Tunable Spectral Properties

To overcome the limitations of the original calcein dye and to expand its utility in multicolor imaging and multiplexing assays, researchers are actively developing advanced derivatives with a range of spectral properties. aatbio.com The parent calcein molecule emits a green fluorescence with an excitation maximum around 494-501 nm and an emission maximum around 515-521 nm. biocompare.comaatbio.com This spectral profile is suitable for standard fluorescence microscopy but can limit its use in combination with other green fluorophores.

The development of new derivatives focuses on shifting the excitation and emission wavelengths across the visible spectrum. This is achieved by making structural modifications to the core xanthene structure of the fluorophore. nih.gov Introducing different chemical groups can alter the electronic properties of the molecule, thereby tuning its spectroscopic behavior. nih.govresearchgate.net This has led to a palette of calcein-based dyes with distinct colors.

Below is a table of some available calcein derivatives and their spectral properties:

Derivative NameColorExcitation (nm)Emission (nm)
CalceinGreen~494~517
Calcein BlueBlue~354~441
Calcein UltraBlue™ AMUltraBlue--
Calcein UltraGreen™ AMUltraGreen--
Calcein Red™ AMRed--
Calcein Deep Red™ AMDeep Red--
Data sourced from AAT Bioquest and Biotium. biotium.comaatbio.com Note: Specific spectral data for some commercial derivatives are proprietary.

These advanced derivatives with enhanced photostability and varied spectral profiles enable more complex experimental designs, such as simultaneous tracking of multiple cell populations or concurrent monitoring of cell viability and other cellular processes using spectrally distinct probes. The rational design of fluorophores with tailored absorption and emission spectra continues to be a significant direction in chemical biology. researchgate.net

Translational Research Potential and Clinical Relevance of Calcein Tetraethyl Ester-Based Assays

This compound-based assays possess significant potential for translational research and hold clinical relevance in several areas, particularly in drug discovery and oncology. abcam.com The ability of calcein AM to specifically stain live cells makes it a valuable tool for high-throughput screening of potential therapeutic compounds. nih.govcreative-bioarray.com

Key applications with clinical relevance include:

Cytotoxicity Testing : Calcein AM assays are widely used in the pharmaceutical industry to assess the cytotoxic effects of new drug candidates on various cell lines. abcam.comcreative-bioarray.com This allows for the rapid screening and identification of compounds that are effective at killing cancer cells or are non-toxic to healthy cells. nih.gov

Drug Resistance Research : A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like the multidrug resistance-related protein (MRP1). wiley.comwiley.com Calcein AM is a substrate for MRP1. wiley.com Therefore, calcein retention assays can be used to measure the functional activity of this pump. wiley.comwiley.com Cells overexpressing MRP1 will expel the hydrolyzed calcein dye more rapidly, resulting in lower fluorescence. This method can be used to screen for MDR phenotypes in clinical samples and to test the efficacy of drugs designed to inhibit these resistance mechanisms. wiley.com

Apoptosis and Necrosis Studies : In combination with dyes that stain dead cells (like ethidium (B1194527) homodimer-1 or propidium (B1200493) iodide), calcein AM allows for the clear distinction between live, apoptotic, and necrotic cell populations, which is crucial for evaluating the mechanism of action of anticancer drugs. abcam.comnih.govmdpi.com

The adaptability of calcein assays to various platforms, including fluorescence microscopy, flow cytometry, and microplate readers, makes them a versatile and powerful tool in preclinical research. abcam.comcreative-bioarray.com These assays contribute to a better understanding of disease mechanisms and accelerate the development of more effective therapies. nih.gov

Q & A

Q. What is the mechanism by which calcein tetraethyl ester distinguishes viable cells in fluorescence-based assays?

this compound is a cell-permeant, non-fluorescent probe that undergoes hydrolysis by intracellular esterases in viable cells. The cleavage of its tetraethyl ester groups converts it into fluorescent calcein, which is retained within cells with intact membranes. This fluorescence signal correlates with esterase activity and membrane integrity, serving as a dual indicator of cell viability . Methodologically, researchers should validate esterase activity using positive controls (e.g., cells treated with metabolic inhibitors) and confirm membrane integrity via complementary dyes like propidium iodide (PI) .

Q. How does this compound compare to calcein-AM in experimental applications?

While both compounds rely on esterase-mediated activation, this compound lacks the acetoxymethyl (AM) group present in calcein-AM. This structural difference impacts hydrophobicity and cellular uptake kinetics. Researchers should optimize loading concentrations (typically 0.1–1 µM) and incubation times (15–30 minutes at 37°C) based on cell type, as overloading may cause cytotoxicity or quenching artifacts .

Q. What are the critical steps for distinguishing live/dead cells using this compound in co-staining assays?

Combine this compound (1–2 µM) with a membrane-impermeant dye like PI (1–5 µg/mL). Viable cells fluoresce green (calcein), while dead cells with compromised membranes fluoresce red (PI). Key methodological considerations include:

  • Avoiding spectral overlap by selecting appropriate filter sets (e.g., 488 nm excitation for calcein, 535 nm for PI).
  • Validating staining specificity using heat-killed or detergent-treated cells as negative controls .

Advanced Research Questions

Q. How can researchers address conflicting viability data between calcein-based assays and ATP/MTS assays?

Discrepancies may arise from differences in metabolic activity (ATP/MTS) vs. esterase activity/barrier function (calcein). To resolve contradictions:

  • Perform time-course experiments to assess temporal variations in metabolic stress.
  • Use pharmacological inhibitors (e.g., cycloheximide for protein synthesis inhibition) to correlate calcein retention with specific cellular pathways .
  • Validate with orthogonal methods like flow cytometry for apoptosis/necrosis markers (e.g., Annexin V) .

Q. What experimental strategies mitigate autofluorescence interference in calcein-based assays?

Autofluorescence in certain cell types (e.g., hepatocytes, neurons) can obscure calcein signals. Solutions include:

  • Spectral unmixing using fluorescence microscopy with narrow-bandpass filters.
  • Pre-treatment with 0.1% Sudan Black B to quench lipofuscin autofluorescence.
  • Employing ratiometric measurements with a reference dye (e.g., Hoechst 33342 for nuclear counterstaining) .

Q. How should researchers optimize this compound loading for 3D cell cultures or tissue explants?

Penetration barriers in thick samples require:

  • Prolonged incubation (60–120 minutes) with agitation.
  • Use of reduced serum media to minimize esterase inhibitors.
  • Post-staining tissue clearing (e.g., CUBIC or CLARITY protocols) for deep imaging .

Q. What are the implications of extracellular esterase activity on this compound data interpretation?

Extracellular esterases in serum or microbial contaminants can hydrolyze the probe prematurely, leading to false positives. Mitigation strategies:

  • Pre-wash cells with serum-free buffer.
  • Include negative controls with esterase inhibitors (e.g., 1 mM PMSF).
  • Use endotoxin-free reagents for primary cell cultures .

Methodological and Reproducibility Considerations

Q. How can researchers standardize this compound protocols across laboratories?

  • Document critical variables: dye lot number, cell density, incubation temperature, and imaging settings.
  • Use internal reference standards (e.g., fluorescent microspheres) to normalize instrument variability.
  • Adhere to MIAME (Minimum Information About a Microarray Experiment) guidelines for metadata reporting .

Q. What statistical approaches are recommended for analyzing calcein-derived viability data?

  • Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or non-normal distributions.
  • Use coefficient of variation (CV) thresholds (<15%) to assess intra-assay reproducibility.
  • For high-throughput screens, employ Z’-factor analysis to evaluate assay robustness .

Q. How should researchers validate this compound in emerging models (e.g., organoids or senescent cells)?

  • Compare calcein signals with senescence-associated β-galactosidase (SA-β-gal) activity or p16INK4a expression.
  • Optimize dye concentration to avoid toxicity in long-term cultures (e.g., ≤0.5 µM for organoids) .

Ethical and Safety Guidelines

  • Handling and disposal : this compound is light-sensitive; store aliquots at -20°C in amber vials. Dispose of waste via approved chemical disposal protocols, as DMSO solutions require neutralization before discarding .
  • Ethical reporting : Disclose all modifications to established protocols in publications to ensure reproducibility. Cite commercial sources of reagents per journal guidelines (e.g., CAS No. 1170856-93-5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.